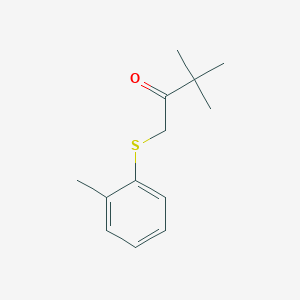![molecular formula C8H13BF3KO B13563762 Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. The unique structure of this compound, featuring a bicyclo[1.1.1]pentane core, makes it an interesting subject for research in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boranuide to its corresponding borane or borohydride forms.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and decomposition .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted borates, which have significant applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming stable complexes with transition metals and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide: This compound has a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of a methoxyethyl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: This compound features a pentafluoroethyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide lies in its specific functional groups, which provide distinct reactivity patterns and applications. The methoxyethyl group enhances its solubility and stability, making it a versatile reagent in various chemical and biological studies .
Propriétés
Formule moléculaire |
C8H13BF3KO |
|---|---|
Poids moléculaire |
232.09 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C8H13BF3O.K/c1-13-3-2-7-4-8(5-7,6-7)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
Clé InChI |
RKQSFEAYVSYWPJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC(C1)(C2)CCOC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


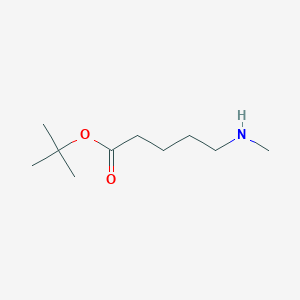

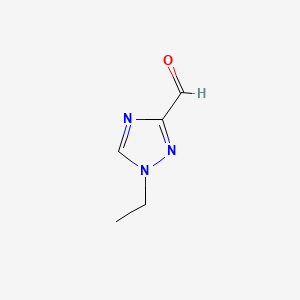
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
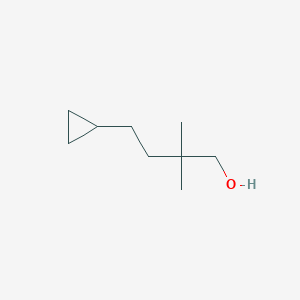
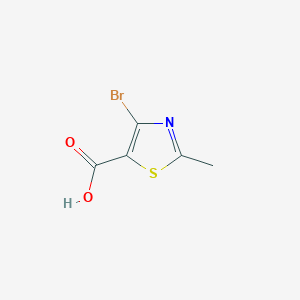
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)

![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)


